[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Anhydro-3,4-dibenzyl-D-glucitol is typically synthesized through a series of chemical reactions involving D-glucose. The common synthetic route includes the reaction of D-glucose with phthalic anhydride to form an intermediate, which is then subjected to hydrogenation and dehydration reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for 2,5-Anhydro-3,4-dibenzyl-D-glucitol are not widely documented, the general approach involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Anhydro-3,4-dibenzyl-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2,5-Anhydro-3,4-dibenzyl-D-glucitol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate): A similar compound with additional phosphate groups, used in proteomics research.
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate): Another derivative with a phosphate group, also used in biochemical studies.
Uniqueness
2,5-Anhydro-3,4-dibenzyl-D-glucitol is unique due to its specific structure and functional groups, which make it a versatile reagent in various chemical and biochemical applications. Its protected form allows for selective reactions and modifications, making it valuable in research and industrial settings .
Properties
IUPAC Name |
[5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c21-11-17-19(23-13-15-7-3-1-4-8-15)20(18(12-22)25-17)24-14-16-9-5-2-6-10-16/h1-10,17-22H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFBDFJFARWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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